

Ethyl 2-Amino-4-fluorobenzoate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl 2-Amino-4-fluorobenzoate**

Cat. No.: **B055552**

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 2-Amino-4-fluorobenzoate** (CAS: 117324-05-7) for Advanced Research and Development

Executive Summary

Ethyl 2-Amino-4-fluorobenzoate is a fluorinated aromatic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of anthranilic acid, it serves as a crucial and versatile building block in the synthesis of complex bioactive molecules. The strategic placement of the fluorine atom, amino group, and ethyl ester functionality provides medicinal chemists with a scaffold that can be readily modified to tune the pharmacokinetic and pharmacodynamic properties of new drug candidates. The incorporation of fluorine, in particular, is a well-established strategy for enhancing metabolic stability, receptor binding affinity, and bioavailability.^{[1][2]} This guide offers a comprehensive technical overview of its chemical properties, a predictive spectroscopic profile, a representative synthesis protocol, and its applications in drug discovery, designed for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties Structure and Nomenclature

The molecular structure of **Ethyl 2-Amino-4-fluorobenzoate** consists of a benzene ring substituted with an amino group at position 2, a fluorine atom at position 4, and an ethyl carboxylate group at position 1. Its formal IUPAC name is **ethyl 2-amino-4-fluorobenzoate**.^[3]

Caption: Chemical structure of **Ethyl 2-Amino-4-fluorobenzoate**.

Key Identifiers

All quantitative and identifying data for the compound are summarized in the table below for quick reference.

Identifier	Value	Source
CAS Number	117324-05-7	[1] [3] [4]
Molecular Formula	C ₉ H ₁₀ FNO ₂	[1] [3]
Molecular Weight	183.18 g/mol	[1] [3]
InChIKey	OTJQWSLMOCZLGQ- UHFFFAOYSA-N	[3]
Canonical SMILES	CCOC(=O)C1=C(C=C(C=C1)F))N	[3]
Synonyms	Benzoic acid, 2-amino-4-fluoro-, ethyl ester; Ethyl 4-fluoroanthranilate	[3]

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source
Boiling Point	271.2°C	[1]
Appearance	White to off-white solid (inferred from isomers)	[5]
Solubility	Expected to be soluble in organic solvents like ethanol, ether, and ethyl acetate; low solubility in water (inferred from related compounds).	[6] [7]
Storage	2-8°C	[1]

Spectroscopic Profile: A Predictive Analysis

While specific spectral data is not publicly indexed, the structure of **Ethyl 2-Amino-4-fluorobenzoate** allows for a robust prediction of its spectroscopic features. This analysis is fundamental for reaction monitoring and quality control.

¹H NMR Spectroscopy

- Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~6.0-8.0 ppm). Due to the fluorine and amine substituents, they will exhibit complex splitting patterns (doublets and triplets of doublets) arising from both H-H and H-F coupling.
- Amine Protons (2H): A broad singlet corresponding to the -NH₂ group is expected, typically between 3.5 and 5.0 ppm. Its chemical shift can be highly variable and dependent on solvent and concentration.
- Ethyl Ester Protons (5H): The ethyl group will present as a quartet (~4.1-4.4 ppm, 2H, -OCH₂-) and a triplet (~1.2-1.5 ppm, 3H, -CH₃). The quartet is due to coupling with the adjacent methyl group, and the triplet is due to coupling with the methylene group.

¹³C NMR Spectroscopy

- Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to appear significantly downfield, in the range of 165-175 ppm.

- Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (100-160 ppm). The carbon directly bonded to the fluorine atom will show a large C-F coupling constant, which is a key diagnostic feature.
- Ethyl Carbons (2C): The methylene carbon (-OCH₂-) will appear around 60-65 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, typically around 14-16 ppm.

Infrared (IR) Spectroscopy

- N-H Stretching: The primary amine will show two characteristic medium-to-sharp absorption bands in the 3300-3500 cm⁻¹ region.
- C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.
- C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected around 1700-1730 cm⁻¹.
- C-F Stretching: A strong absorption band in the fingerprint region, typically between 1200-1300 cm⁻¹, will indicate the presence of the C-F bond.

Mass Spectrometry

- Molecular Ion Peak (M⁺): The parent molecular ion peak would be observed at an m/z of 183.
- Key Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z 45) to give a fragment at m/z 138, and the loss of an ethyl radical (-C₂H₅, m/z 29) to give a fragment at m/z 154.

Synthesis and Reactivity

Representative Synthesis Protocol

Ethyl 2-Amino-4-fluorobenzoate is typically synthesized via the esterification of its parent carboxylic acid, 2-Amino-4-fluorobenzoic acid. Fischer esterification is a standard and reliable method for this transformation.

Objective: To synthesize **Ethyl 2-Amino-4-fluorobenzoate** from 2-Amino-4-fluorobenzoic acid.

Materials:

- 2-Amino-4-fluorobenzoic acid
- Absolute Ethanol (EtOH)
- Concentrated Sulfuric Acid (H_2SO_4)
- Saturated Sodium Bicarbonate ($NaHCO_3$) solution
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate (EtOAc)
- Hexanes

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 2-Amino-4-fluorobenzoic acid in an excess of absolute ethanol (e.g., 10-20 mL per gram of acid).
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the acid's molar equivalent) to the stirring suspension. The addition is exothermic and should be done cautiously.
- Reflux: Heat the reaction mixture to reflux (approximately $80^{\circ}C$) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution. This neutralizes the acidic catalyst and unreacted starting material.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

- **Washing and Drying:** Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal and Purification:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure ester.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 2-Amino-4-fluorobenzoate**.

Applications in Medicinal Chemistry and Drug Discovery

The Fluorinated Anthranilate Scaffold

Ethyl 2-Amino-4-fluorobenzoate is a valuable synthetic intermediate primarily because it provides a fluorinated anthranilate scaffold.^[1] This structural motif is present in numerous classes of therapeutic agents. The amine and ester groups serve as convenient handles for further chemical elaboration, allowing for the construction of more complex molecular architectures such as fluorinated benzodiazepines and other agents targeting the central nervous system.^{[1][2]}

Impact of Fluorine on Pharmacokinetics

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and this compound is a direct enabler of that strategy. The C-F bond is exceptionally strong, which can block sites of metabolic oxidation. This often leads to:

- Enhanced Metabolic Stability: Reduced susceptibility to enzymatic degradation, increasing the drug's half-life.^{[1][2]}

- Improved Receptor Binding: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
[\[1\]](#)[\[2\]](#)[\[8\]](#)
- Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cell membranes, improving absorption and distribution.[\[8\]](#)

Therapeutic Areas of Interest

Derivatives of fluorinated aminobenzoic acids are explored in a wide range of therapeutic areas. While specific applications for **Ethyl 2-Amino-4-fluorobenzoate** are proprietary, the broader class of related compounds is used in the development of anti-inflammatory drugs, analgesics, and agents for oncology and cardiovascular disorders.[\[9\]](#)

Safety, Handling, and Storage

Disclaimer: This information is based on data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) for CAS number 117324-05-7 before handling.

Hazard Classification

Based on isomers like ethyl 4-amino-2-fluorobenzoate, this compound may be classified as harmful. Potential hazards include:

- Skin Irritation (H315)[\[10\]](#)
- Serious Eye Irritation (H319)[\[10\]](#)
- Respiratory Irritation (H335)[\[10\]](#)

The GHS pictogram would likely be GHS07 (Exclamation Mark).

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[11\]](#)

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[11]
- Hygiene: Avoid breathing dust. Wash hands thoroughly after handling.[10][11]

Storage and Stability

- Storage Conditions: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[1]
- Stability: The compound is generally stable under recommended storage conditions. Avoid contact with strong oxidizing agents.[6]

References

- MySkinRecipes. (n.d.). **Ethyl 2-amino-4-fluorobenzoate**.
- AbacipharmTech. (n.d.). **Ethyl 2-amino-4-fluorobenzoate**.
- PubChem. (n.d.). **Ethyl 2-Amino-4-fluorobenzoate**. National Center for Biotechnology Information.
- Guidechem. (n.d.). ethyl 4-amino-2-fluorobenzoate 73792-06-0.
- CymitQuimica. (n.d.). Ethyl 4-amino-2-fluorobenzoate.
- PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate.
- Guidechem. (n.d.). ETHYL 4-AMINO-2-FLUOROBENZOATE 73792-06-0 wiki.
- ECHEMI. (n.d.). ETHYL 4-AMINO-2-FLUOROBENZOATE SDS, 73792-06-0 Safety Data Sheets.
- MySkinRecipes. (n.d.). **Ethyl 2-amino-4-fluorobenzoate**.
- Guidechem. (n.d.). How to synthesize and app 2-Amino-4-Fluorobenzoic Acid - FAQ.
- Pharmaceutical Research. (n.d.). Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. Retrieved from an independent chemical supplier website.
- PubMed. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
- Pharmaceutical Discovery. (2026). The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. Retrieved from an independent chemical supplier website.
- Flinn Scientific. (2015). Ethyl 4-Aminobenzoate Safety Data Sheet (SDS).
- Chem-Impex. (n.d.). Ethyl 4-aminobenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl 2-amino-4-fluorobenzoate [myskinrecipes.com]
- 2. Ethyl 2-amino-4-fluorobenzoate [myskinrecipes.com]
- 3. Ethyl 2-Amino-4-fluorobenzoate | C9H10FNO2 | CID 14233600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-amino-4-fluorobenzoate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. Ethyl 4-amino-2-fluorobenzoate | CymitQuimica [cymitquimica.com]
- 6. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsi.com]
- 7. chembk.com [chembk.com]
- 8. nbino.com [nbino.com]
- 9. nbino.com [nbino.com]
- 10. Page loading... [guidechem.com]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [Ethyl 2-Amino-4-fluorobenzoate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b055552#ethyl-2-amino-4-fluorobenzoate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com